molecular formula C7H8INO B1600803 2-Iodo-6-methoxyaniline CAS No. 354574-31-5

2-Iodo-6-methoxyaniline

Cat. No. B1600803
M. Wt: 249.05 g/mol
InChI Key: HTEPYLCHSWMRLO-UHFFFAOYSA-N
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Description

2-Iodo-6-methoxyaniline is a chemical compound with the molecular formula C7H8INO . It has a molecular weight of 249.05 .


Molecular Structure Analysis

The molecule contains a total of 18 bonds, including 10 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aromatic), and 1 ether (aromatic) .


Physical And Chemical Properties Analysis

2-Iodo-6-methoxyaniline is a liquid at room temperature .

Scientific Research Applications

Environmental Applications

  • Degradation of Hazardous Compounds : IOMA and its derivatives, such as methoxyanilines, have been studied for their role in the degradation of toxic chemicals in water. Fenton-like oxidation processes using laterite soil as a source of iron have shown effectiveness in removing these compounds from wastewater, thus mitigating their toxic and carcinogenic effects on aquatic life and public health (Chaturvedi & Katoch, 2020).

Chemical Synthesis and Materials Science

  • Electrooxidation and Polymerization : The electrooxidation of o-methoxyaniline, a derivative of IOMA, has been investigated for its potential in electropolymerization. This research has implications for developing new materials with unique electrical and structural properties (Widera et al., 1997).
  • Formation of Fluorescent Crystals : IOMA derivatives have been used to create fluorescent crystals with potential applications in materials science. These substances exhibit unique luminescence properties in the solid state, making them of interest for various optical applications (Tsuchimoto et al., 2016).
  • Conformational Changes in Polymers : Research on the sulfonated polyaniline derivative, poly(2-methoxyaniline-5-sulfonic acid), has shown that this material undergoes significant conformational changes in response to metal salts and hydroxide ions. These findings have implications for the development of new polymers with tailored properties (Strounina et al., 2003).

Medical Research

  • Radioimaging Applications : IOMA derivatives like 3-Iodo-6-methoxybenzamide have been used in conjunction with brain tomography to study dopamine D2 receptor distribution in humans. This research contributes to our understanding of neuroreceptor dynamics and has implications for the diagnosis and treatment of neurological disorders (Costa et al., 2004).

Drug Development

  • Synthesis of Bioactive Compounds : IOMA derivatives are versatile in synthesizing a range of compounds with potential biological activities. For example, 5-Ethylsulfonyl-2-methoxyaniline is used in creating kinase inhibitors and other pharmacologically active molecules (Johnson et al., 2022).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed or if it comes into contact with the eyes . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-iodo-6-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8INO/c1-10-6-4-2-3-5(8)7(6)9/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTEPYLCHSWMRLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40464102
Record name 2-iodo-6-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40464102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-6-methoxyaniline

CAS RN

354574-31-5
Record name 2-Iodo-6-methoxybenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=354574-31-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-iodo-6-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40464102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Iodo-6-methoxyaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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